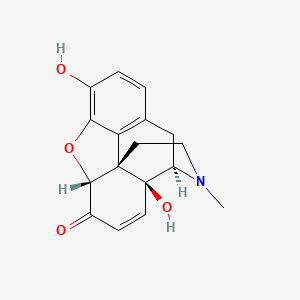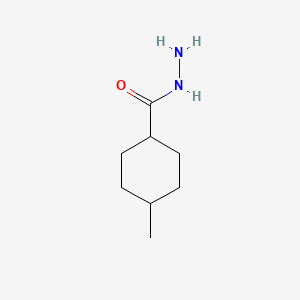![molecular formula C13H14N2O2 B1628054 N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide CAS No. 42075-21-8](/img/structure/B1628054.png)
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
Descripción general
Descripción
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.266 g/mol . This compound is also known as N-(3-cyano-2-methylphenyl)-2-(4-(2-oxo-2-phenylethyl)phenyl)acetamide.
Synthesis Analysis
The synthesis of this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC(CC#N)C(=O)C1=CC=C(NC©=O)C=C1 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound has a boiling point of 509.7ºC at 760 mmHg . The flash point is 262.1ºC . The density of this compound is 1.166 g/cm3 . The LogP value, which represents the compound’s lipophilicity, is 3.02698 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide serves as a precursor in the synthesis of various heterocyclic compounds that have shown promising antimicrobial activities. For example, its derivatives, when incorporated with a sulfamoyl moiety, have been synthesized for potential use as antimicrobial agents. These derivatives include novel thiazole, pyridone, pyrazole, chromene, and hydrazone compounds, which were evaluated for their antibacterial and antifungal properties and demonstrated significant activity (Darwish et al., 2014).
Inhibition of VEGF-A
Benzophenone-thiazole derivatives of this compound have been synthesized and evaluated for their potential as VEGF-A inhibitors. These compounds were characterized and tested in vitro for their cytotoxicity against cancer cell lines, demonstrating promising antiproliferative effects through the inhibition of VEGF-A, a key factor in tumor angiogenesis and growth (Prashanth et al., 2014).
Role in Drug Metabolism
This compound and its related compounds play a significant role in the metabolism of various drugs. For instance, the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied to understand the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
Advanced Materials and Catalysis
The compound has also found applications in the synthesis of advanced materials and as a catalyst in various chemical reactions. For example, high-activity amorphous Co(OH)2 nanocages, activated by peroxymonosulfate and involving this compound derivatives, have shown efficiency in boosting the degradation of pollutants, such as acetaminophen, in water treatment processes (Qi et al., 2020).
Mecanismo De Acción
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Direcciones Futuras
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propiedades
IUPAC Name |
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBMXSZFOXLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558104 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42075-21-8 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


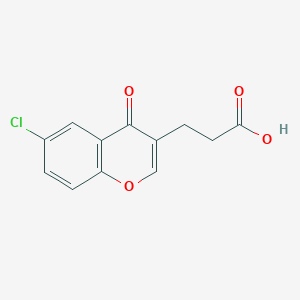


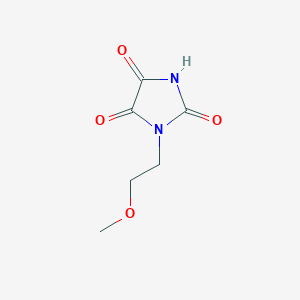

![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
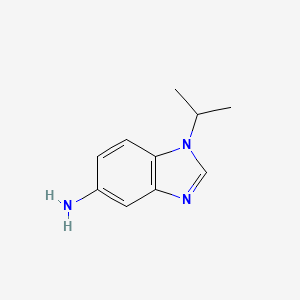
![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)
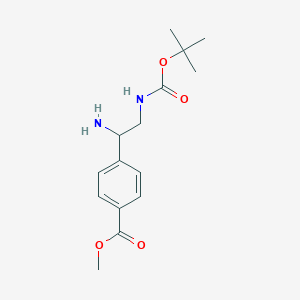
![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
